molecular formula C13H12N2O2 B000471 Ozagrel CAS No. 82571-53-7

Ozagrel

Número de catálogo B000471
Número CAS: 82571-53-7
Peso molecular: 228.25 g/mol
Clave InChI: SHZKQBHERIJWAO-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of sodium ozagrel, an anti-thrombosis agent, involves starting from ethyl 4-methyl cinnamate. The process includes bromination with NBS to yield ethyl 4-bromomethyl cinnamate, which is then condensed with imidazole in ionic liquid N-n-butylpyridinium tetrafluoroborate followed by hydrolysis, achieving an overall yield of about 67% (Juan, 2007). Another route for the synthesis of this compound hydrochloride involves starting from commercially available p-tolualdehyde, proceeding through bromination, substitution with imidazole, and final condensation with malonic acid, offering a cost-efficient and high-yield method (Yu et al., 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

This compound's chemical reactivity and properties are influenced by its functional groups, including the imidazolylmethyl phenyl group, which plays a critical role in its biological activity. Its synthesis involves key chemical reactions, such as bromination and condensation, highlighting its complex chemical nature. The stability of this compound and its formulations have been assessed through high-performance thin-layer chromatography (HPTLC), confirming its susceptibility to degradation under various conditions like acid, base, and oxidation, indicating its chemical sensitivity (Kushare & Kushare, 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility and stability, play a significant role in its pharmacokinetic profile and drug formulation. While the reviewed papers did not provide explicit details on the physical properties of this compound, these characteristics are crucial for determining its absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity and stability, have been explored to some extent. The development of a validated stability-indicating HPTLC method for the assay of this compound in bulk drugs and pharmaceutical formulations demonstrates its stability and provides a reliable method for quality control and analysis. This method also helps in identifying degradation products under various stress conditions, indicating the drug's chemical stability and reactivity profile (Kushare & Kushare, 2018).

Aplicaciones Científicas De Investigación

Agente Terapéutico Anti-Ictus

Ozagrel se ha utilizado en la síntesis de un nuevo codrogo con paeonol, que ha mostrado prometedoras actividades de agregación plaquetaria antiplaquetaria . Esto lo convierte en un potente agente terapéutico para el ictus isquémico, una enfermedad crónica asociada con una alta morbilidad y mortalidad . El codrogo se sintetizó y caracterizó utilizando 1H-NMR, 13C-NMR y espectrometría de masas . El compuesto PNC 3, en particular, exhibió la mejor actividad de agregación antiplaquetaria .

Efecto Neuroprotector

El codrogo de this compound-paeonol ha demostrado efectos neuroprotectores . Se realizaron estudios para evaluar su efecto contra la lesión por privación de oxígeno-glucosa en células PC12 . Los resultados indicaron que PNC3 tiene una buena biodisponibilidad y ejerce efectos protectores .

Modo de Unión a P2Y12 y TXA2

Se realizó un análisis de acoplamiento molecular para modelar el modo de unión del codrogo de this compound-paeonol a P2Y12 y TXA2, dos proteínas críticas para la agregación plaquetaria . Los resultados demostraron que el compuesto interactúa con residuos ubicados en los sitios de unión activos de las proteínas diana .

Potencial Anti-Ictus Isquémico

Se sintetizó un conjugado de paeonol-ozagrel (POC) para el tratamiento del ictus isquémico<a aria-label="2: " data-citationid="733ba119-9c99-3193-347d-3890e26c79a7-28" h="ID=SERP,5015.1" href="https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar

Safety and Hazards

Ozagrel is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .

Direcciones Futuras

Ozagrel has been used in trials studying the treatment of Dry Eye Syndromes . A study synthesized a paeonol-ozagrel conjugate and found that it had a significant curative and therapeutic effect on ischemic stroke . Another study suggested that this compound may be a useful drug in the armamentarium to treat vasospasm after aneurysmal SAH . The global this compound market size in 2023 was XX Million and is projected to experience significant growth in the near future .

Propiedades

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048547
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82571-53-7
Record name Ozagrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82571-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082571537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ozagrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L256JB984D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ozagrel
Reactant of Route 2
Reactant of Route 2
Ozagrel
Reactant of Route 3
Reactant of Route 3
Ozagrel
Reactant of Route 4
Reactant of Route 4
Ozagrel
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ozagrel
Reactant of Route 6
Reactant of Route 6
Ozagrel

Q & A

Q1: What is the primary mechanism of action of Ozagrel?

A1: this compound functions as a selective inhibitor of thromboxane A2 synthase. [] This enzyme plays a crucial role in the arachidonic acid cascade, specifically in the conversion of prostaglandin H2 to thromboxane A2. []

Q2: What are the downstream effects of thromboxane A2 synthase inhibition by this compound?

A2: By inhibiting thromboxane A2 synthase, this compound reduces the production of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [, ] This inhibition leads to increased levels of prostacyclin, a vasodilator and inhibitor of platelet aggregation, contributing to its antithrombotic effects. [, ]

Q3: How does this compound impact cerebral blood flow?

A3: Research suggests that this compound, by reducing thromboxane A2 levels and potentially increasing prostacyclin, can improve cerebral blood flow in conditions like lacunar infarction. [] Studies have shown increased blood flow in the cerebral cortex and around the infarcted area after this compound administration in animal models. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol. []

Q5: Has the compatibility of this compound with other substances been investigated?

A5: A study investigated the compatibility of this compound sodium solution with calcium-containing transfusions. [] The study found that mixing this compound sodium with calcium-containing products is generally safe under clinical conditions, with no significant risk of incompatibility. []

Q6: What strategies have been explored to improve the stability of this compound formulations?

A6: Researchers have investigated the development of this compound liposomes to enhance stability. [] Liposomal encapsulation was found to prolong the in vivo retention time and enhance the targeting performance of this compound. []

Q7: What is known about the absorption of this compound?

A7: Research indicates that this compound is well-absorbed after oral administration. [] A study investigating rectal absorption of this compound from suppositories in rabbits found rapid absorption, with higher peak plasma levels compared to intravenous infusion or oral dosing. []

Q8: Has the metabolism of this compound been investigated?

A8: Studies in rats have identified two major metabolites of this compound, denoted as M1 and M2. [] The metabolic pathway involves the conversion of this compound to M2 and subsequently to M1. []

Q9: What is the primary route of elimination for this compound?

A9: While specific details on elimination routes were not provided in the analyzed papers, the studies suggest that this compound undergoes metabolism, primarily in the liver, before excretion. []

Q10: What animal models have been employed to study the effects of this compound on cerebral ischemia?

A10: Researchers have utilized the middle cerebral artery occlusion (MCAO) model in rats [, ] and mice [] to investigate the neuroprotective effects of this compound in focal cerebral ischemia.

Q11: Has this compound demonstrated efficacy in clinical trials for acute ischemic stroke?

A11: A meta-analysis of randomized controlled trials indicated that this compound effectively improved neurological impairment in patients with acute ischemic stroke during the treatment period. [] Another trial (EDO Trial) found this compound to be non-inferior to edaravone, a free radical scavenger, in treating acute noncardioembolic ischemic stroke. []

Q12: Have any biomarkers been identified to monitor this compound treatment response?

A12: Studies have investigated the effects of this compound on various biomarkers. One study found that this compound administration significantly reduced the levels of platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 in patients with lacunar infarction. [] Another study observed that this compound decreased the levels of lysophosphatidic acid and acidic phosphatids in patients with acute cerebral infarction. []

Q13: Are there alternative treatments to this compound for acute cerebral infarction?

A13: The EDO trial compared this compound to edaravone, a free radical scavenger, and found them to have similar efficacy in treating acute noncardioembolic ischemic stroke. [] Another study investigated the combination of low-molecular-weight heparin with this compound and found it to be more effective than either drug alone. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.